Bromine Substituent Effects on Molecular Weight and Lipophilicity: 4-Br vs. 4-Cl vs. 4-I Analogs
Among the 6-methoxy-2H-indazole-3-carbaldehyde series, halogen identity at C4 exerts a direct and measurable influence on molecular weight (MW) and lipophilicity (LogP). Increasing halogen size from Cl to Br to I raises MW from 210.62 to 255.07 to 302.07 g/mol (a 20.9% and 43.2% stepwise increase from Cl to Br and Br to I, respectively), while the LogP for the 4-bromo compound is calculated as 1.85 [1]. The 4-chloro analog is predicted to have a boiling point approximately 11 °C lower (423.5 vs. 434.6 °C at 760 mmHg), reflecting weaker intermolecular forces . The 4-bromo compound thus occupies a unique intermediate physicochemical space—heavier than chloro but lighter than iodo—that may be critical for balancing passive permeability and solubility in drug-like chemical space.
| Evidence Dimension | Molecular weight, LogP, and boiling point across halogen analogs |
|---|---|
| Target Compound Data | MW: 255.07 g/mol; LogP: 1.85; BP: 434.6 ± 40.0 °C [1] |
| Comparator Or Baseline | 4-Cl analog (CAS 885520-41-2): MW 210.62, BP 423.5 ± 40.0 °C; 4-I analog (CAS 887570-14-1): MW 302.07; 6-methoxy-2H-indazole-3-carbaldehyde (4-H, CAS 518987-37-6): MW 176.17, BP 391.67 °C [2] |
| Quantified Difference | ΔMW (Br vs. Cl) = +44.45 g/mol (+21.1%); ΔMW (I vs. Br) = +47.00 g/mol (+18.4%); ΔBP (Br vs. Cl) ≈ +11 °C; LogP Br = 1.85 |
| Conditions | Predicted/calculated values from authoritative cheminformatics databases (Chemsrc, ChemicalBook, PubChem, BOC Sciences) |
Why This Matters
Selection of the 4-bromo derivative over the 4-chloro or 4-iodo analog provides a specific MW (255 Da) and lipophilicity (LogP ~1.85) window that may be optimal for CNS drug-like property design or balance between reactivity and pharmacokinetic profile.
- [1] Chemsrc. 4-Bromo-6-methoxy-1H-indazole-3-carbaldehyde. CAS 887569-08-6. Accessed April 2026. View Source
- [2] PubChem. 4-Iodo-6-methoxy-1H-indazole-3-carbaldehyde. CID 24728565. Accessed April 2026. View Source
